molecular formula C18H15FN2O3S B2523684 (E)-N-(4-(4-fluorophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide CAS No. 312756-18-6

(E)-N-(4-(4-fluorophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide

Cat. No. B2523684
CAS RN: 312756-18-6
M. Wt: 358.39
InChI Key: VZTMWCQLLBABHA-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . It also contains a fluorophenyl group, which is a phenyl ring (a derivative of benzene) that has a fluorine atom attached .


Synthesis Analysis

While specific synthesis methods for this compound were not found, thiazole derivatives can be synthesized through various methods. For instance, cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone allows rapid single-step sustainable syntheses of 4-cyanophenyl-2-hydrazinylthiazoles .

Scientific Research Applications

Tyrosinase Inhibition

The compound exhibits potent tyrosinase inhibition, making it relevant for applications in dermatology and cosmetics. Tyrosinase is a key enzyme involved in melanin synthesis, and inhibiting it can help manage hyperpigmentation, skin aging, and related conditions . The compound’s IC50 value of 0.2 μM (55-fold greater potency than kojic acid) highlights its efficacy.

Antioxidant Activity

Compound 1c, which contains a catechol group, demonstrates strong antioxidant activity against reactive oxygen species (ROS), DPPH, and ABTS radicals. Antioxidants play a crucial role in protecting cells from oxidative damage, making this compound relevant for health and disease prevention .

Antiproliferative Activity

While not directly studied for this compound, related 3-(4-fluorophenyl)-1H-pyrazole derivatives have shown antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3). Investigating similar effects for our compound could be valuable in cancer research .

Antibacterial Properties

The compound N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine exhibits in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. This suggests potential applications in antimicrobial drug development .

Met Kinase Inhibition

Although not directly studied for our compound, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. Investigating similar kinase inhibition properties may be worthwhile .

Future Directions

Thiazole derivatives are an area of active research due to their diverse biological activities. They have potential applications in medicinal chemistry, particularly in the development of new anticancer agents .

properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S/c1-23-13-7-8-14(16(9-13)24-2)17(22)21-18-20-15(10-25-18)11-3-5-12(19)6-4-11/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTMWCQLLBABHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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